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molecular formula C11H13FN2O3 B1322674 N,N-Diethyl-3-fluoro-4-nitrobenzamide CAS No. 474020-75-2

N,N-Diethyl-3-fluoro-4-nitrobenzamide

Cat. No. B1322674
M. Wt: 240.23 g/mol
InChI Key: UDJSYCJLYSNACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030139B2

Procedure details

3-Fluoro-4-nitrobenzoic acid (5.0 g, 27.0 mmol) was refluxed in a mixture of 2:1 CH2Cl2/SOCl2 (150 mL) overnight. The solvent was concentrated and the residue dissolved in CH2Cl2 (50 mL). Another CH2Cl2 solution (50 mL) of diethylamine (3.35 mL, 1.2 eq) and triethylamine (7.5 mL, 2 eq) was then added dropwise to the cold stirring solution (0° C.) of the acid chloride. The solution was stirred at rt for 1 h. The solution was then washed with 5% KHSO4 solution, saturated NaHCO3 solution, brine and dried over anhydrous MgSO4. The crude product was purified by flash chromatography using 2:1/hex:EtOAc on silica gel to afford the title compound (5.10 g, 79% yield); 1H NMR (400 MHz, CDCl3) δ 8.12 (m, 1H), 7.29 (m, 2H), 3.56 (br d, 2H), 3.23 (br d, 2H), 1.27 (br s, 3H), 1.15 (br s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
CH2Cl2 SOCl2
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.35 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=O.C(Cl)Cl.O=S(Cl)Cl.[CH2:21]([NH:23][CH2:24][CH3:25])[CH3:22].C(N(CC)CC)C>CCOC(C)=O.C(Cl)Cl>[CH2:21]([N:23]([CH2:24][CH3:25])[C:5](=[O:7])[C:4]1[CH:8]=[CH:9][C:10]([N+:11]([O-:13])=[O:12])=[C:2]([F:1])[CH:3]=1)[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
CH2Cl2 SOCl2
Quantity
150 mL
Type
reactant
Smiles
C(Cl)Cl.O=S(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
3.35 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in CH2Cl2 (50 mL)
WASH
Type
WASH
Details
The solution was then washed with 5% KHSO4 solution, saturated NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(C(C1=CC(=C(C=C1)[N+](=O)[O-])F)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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